2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
The compound 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (hereafter referred to as the target compound) is a benzothiazole-piperazine hybrid with a fluorophenyl ethanone moiety. Its structure features:
- A 4-methoxy-7-methylbenzo[d]thiazol-2-yl group, which contributes to aromatic stacking and hydrogen-bonding interactions.
- A piperazine linker, providing conformational flexibility and enabling interactions with biological targets.
- A 4-fluorophenyl ethanone group, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-14-3-8-17(27-2)19-20(14)28-21(23-19)25-11-9-24(10-12-25)18(26)13-15-4-6-16(22)7-5-15/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPBVJJOCWJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The structure features a piperazine ring, a fluorophenyl group, and a thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN3O2S |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat, suggesting that our compound may also possess comparable activity .
Anticonvulsant Properties
Thiazole-containing compounds have been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole derivatives effectively reduced seizure activity in animal models, indicating that our compound might also exhibit similar neuroprotective effects .
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of specific oncogenic pathways. The piperazine moiety is known to interact with serotonin receptors, potentially influencing mood and seizure thresholds. Additionally, the fluorophenyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration.
Case Studies and Experimental Findings
-
Cytotoxicity Assay :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Method : MTT assay was performed on A431 and Jurkat cells.
- Results : The compound exhibited significant cytotoxicity with IC50 values of 1.98 µg/mL for A431 cells and 1.61 µg/mL for Jurkat cells, indicating strong potential as an antitumor agent .
- Anticonvulsant Activity Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share key structural motifs with the target compound, enabling comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with the 6-nitro group in ’s compound (electron-withdrawing), which may alter electronic properties and binding affinity .
- Fluorine Substitution : The 4-fluorophenyl group is conserved across analogs, suggesting its role in enhancing metabolic stability and membrane permeability .
Spectroscopic Characterization:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility:
- The 4-methoxy group increases hydrophilicity compared to the 4-fluorobenzo[d]thiazole in Compound 15 .
- The methyl group on the benzothiazole may enhance metabolic stability by steric hindrance .
Antiproliferative Activity:
- While the target compound’s activity is unreported, analogs like Compound 5k (IC₅₀ = 8.2 µM against MCF-7 cells) demonstrate that benzothiazole-piperazine hybrids exhibit moderate anticancer activity, likely via kinase inhibition or DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
